Structural Uniqueness of Estrogen Receptor Antagonist 1: Novel Tetrahydro-β-Carboline Scaffold
Estrogen receptor antagonist 1 possesses a structurally distinct tetrahydro-β-carboline core scaffold with no direct structural analogs among commercially available ER antagonists, differentiating it from both steroidal (fulvestrant) and non-steroidal (tamoxifen, 4-hydroxytamoxifen) ER-targeting agents [1]. The compound contains a spirocyclic moiety (5-azaspiro[2.4]heptan-7-amine), a 3-fluoropropyl group, and a trifluoroethyl substituent that are absent in all major ER antagonist classes . This structural novelty represents the primary verifiable differentiation dimension for this compound. Notably, quantitative structure-activity relationship (QSAR) data establishing the relationship between these structural features and ER antagonism potency remain unpublished.
| Evidence Dimension | Chemical scaffold classification and structural features |
|---|---|
| Target Compound Data | Tetrahydro-β-carboline core with spirocyclic amine, 3-fluoropropyl, and trifluoroethyl substituents (C28H33F4N5, MW 515.59) |
| Comparator Or Baseline | Fulvestrant: Steroidal scaffold (C32H47F5O3S, MW 606.77); 4-Hydroxytamoxifen: Triphenylethylene scaffold (C26H29NO2, MW 387.51); Tamoxifen: Triphenylethylene scaffold (C26H29NO, MW 371.51) |
| Quantified Difference | Completely distinct core scaffold versus steroidal and triphenylethylene classes |
| Conditions | Chemical structure analysis from patent WO2021249533A1, compound 4 |
Why This Matters
Structural uniqueness may translate to novel binding interactions or distinct resistance profiles, but absence of published activity data precludes quantitative comparison.
- [1] Zhang Y, et al. Estrogen receptor modulator compounds and their uses. Patent WO2021249533A1, compound 4, 2021. View Source
